molecular formula C16H15BrClN5O2 B11061419 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11061419
M. Wt: 424.7 g/mol
InChI Key: SJFZXUKRUXDTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization reactions involving suitable precursors.

    Carboxamide Group Introduction: The carboxamide group is introduced through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole
  • 3,5-dimethyl-1H-pyrazole
  • N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a pyrazole ring, an oxadiazole ring, and a carboxamide group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C16H15BrClN5O2

Molecular Weight

424.7 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H15BrClN5O2/c1-9-14(17)10(2)23(21-9)8-13-20-16(25-22-13)15(24)19-7-11-5-3-4-6-12(11)18/h3-6H,7-8H2,1-2H3,(H,19,24)

InChI Key

SJFZXUKRUXDTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=CC=C3Cl)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.